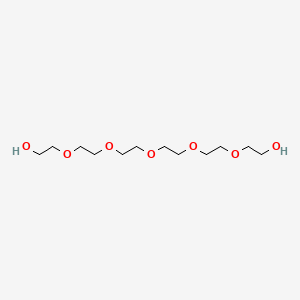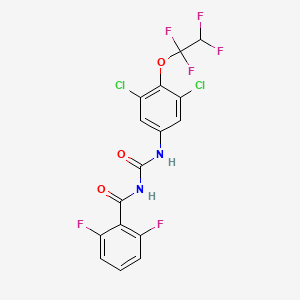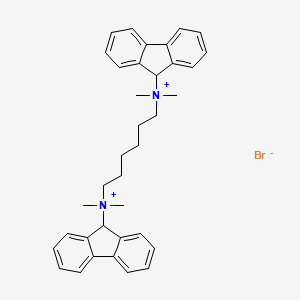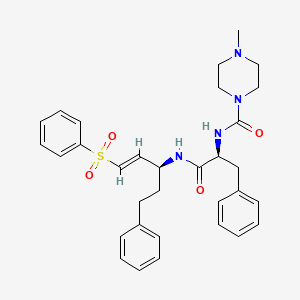
K-777
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. K777 is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro; Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). K777 induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization.
K-11777, also known as APC 3316; and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. K777 inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). K777 induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. K777 did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.
科学研究应用
抑制组织蛋白酶 L 以减少 SARS-CoV-2 感染
K-777 已被证明可以抑制组织蛋白酶 L,这是一种 SARS-CoV-2 病毒感染宿主细胞所需的酶。 研究表明,低浓度的 this compound 可以显着降低病毒感染四种不同宿主细胞系的能力,而不会对细胞本身造成伤害 .
治疗 Chagas 病的潜在药物
This compound 正在被探索作为治疗 Chagas 病的新型化学实体。它是在加州大学旧金山分校通过筛选针对 T. 克鲁氏锥虫感染的巨噬细胞的半胱氨酸蛋白酶抑制剂并评估细胞内无鞭毛体的生长抑制来确定的 .
寄生虫性心脏病的实验疗法
研究小组一直在研究可以作为新型抗寄生虫药物的小分子。 This compound 已成为克鲁氏锥虫蛋白酶的有效抑制剂,这可能为治疗寄生虫性心脏病的新方法奠定基础 .
作用机制
Target of Action
K-777, also known as 1-Piperazinecarboxamide, 4-methyl-N-((1S)-2-oxo-2-(((1S)-1-(2-phenylethyl)-3-(phenylsulfonyl)-2-propenyl)amino)-1-(phenylmethyl)ethyl)-, K777, CRA-3316, APC-3316, or K-11777, primarily targets cruzain , a cysteine protease of the protozoan parasite Trypanosoma cruzi . It also inhibits cathepsins B and L , which are associated with cancer progression .
Mode of Action
This compound is a potent, orally active, and irreversible inhibitor of cysteine protease . It inhibits cruzain, thereby preventing the parasite from replicating and escaping from the human immune system . It also targets cathepsin-mediated cell entry, exhibiting a broad-spectrum antiviral activity .
Biochemical Pathways
The inhibition of cruzain and cathepsins B and L by this compound affects several biochemical pathways. Cruzain is crucial for the survival of Trypanosoma cruzi, and its inhibition can lead to the death of the parasite . Cathepsins B and L are involved in various cellular processes, including protein degradation and antigen processing . Their inhibition can affect these processes and potentially reduce the progression of diseases such as cancer .
Pharmacokinetics
It is known that this compound is a potent cyp3a4 inhibitor , which could impact its metabolism and potentially its bioavailability.
Result of Action
This compound has been shown to strongly impede the infection of several cell lines by SARS-CoV-2, the virus that causes COVID-19 . It reduces the ability of the virus to infect host cell lines without causing harm to the host cells . This suggests that this compound could potentially be used as a treatment for COVID-19.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact the effectiveness of this compound due to potential drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of other enzymes, could affect the stability and activity of this compound .
生化分析
Biochemical Properties
K-777 inhibits human cathepsin S and human cathepsin L, which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein . It is selective for these proteases over human cathepsin K, -B, and -C .
Cellular Effects
This compound has been shown to reduce the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells . It also induces mortality in T. b. brucei trypanosomes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cruzain, a key protease required for the survival of T. cruzi . It prevents cleavage of the spike protein S1 subunit in vitro .
Temporal Effects in Laboratory Settings
It has been shown to be stable with a shelf life of at least 4 years .
Dosage Effects in Animal Models
This compound has been shown to reduce myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day
Metabolic Pathways
As a cysteine protease inhibitor, it likely interacts with enzymes involved in proteolysis .
Subcellular Localization
As a small molecule drug, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .
属性
CAS 编号 |
233277-99-1 |
|---|---|
分子式 |
C32H38N4O4S |
分子量 |
574.7 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1 |
InChI 键 |
RHJLQMVZXQKJKB-JDXGNMNLSA-N |
SMILES |
CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
手性 SMILES |
CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
外观 |
Solid powder |
Key on ui other cas no. |
502960-90-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide APC 3316 APC-3316 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


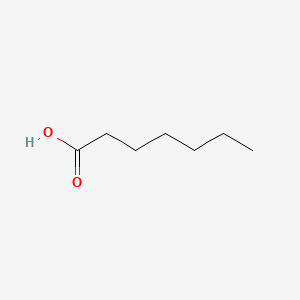
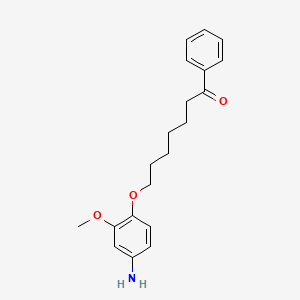
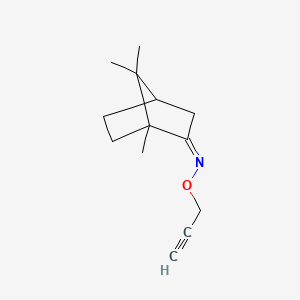
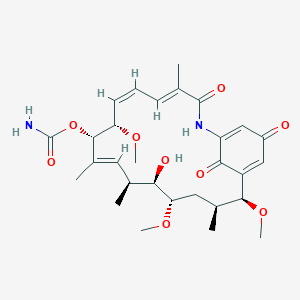
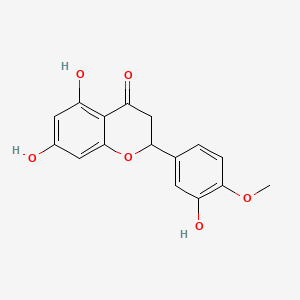
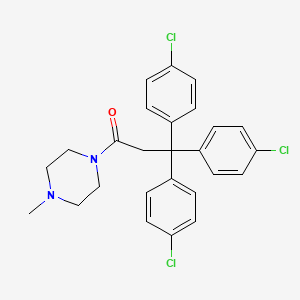
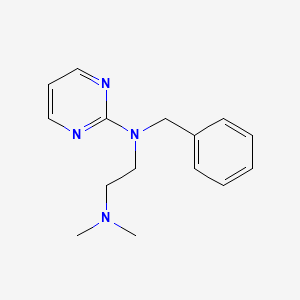
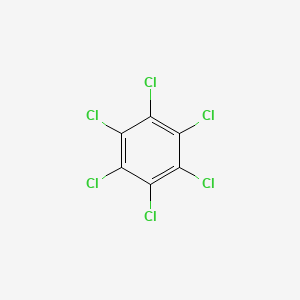
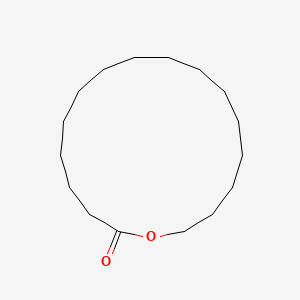
![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)
